

Nona-2,4,6-triene: A Technical Overview of Nomenclature, Properties, and Synthesis

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Compound of Interest		
Compound Name:	Nona-2,4,6-triene	
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Nona-2,4,6-triene is a conjugated triene of significant interest in organic synthesis and theoretical studies due to its electronic and structural properties. This guide provides a comprehensive summary of its nomenclature, available physicochemical data, and general synthetic approaches. However, it is important to note that detailed experimental data and specific biological pathways for its isomers are not extensively documented in publicly accessible literature.

Nomenclature and CAS Numbers

Nona-2,4,6-triene exists as several geometric isomers due to the presence of three double bonds. The general CAS number for **nona-2,4,6-triene** is 666704-54-7.[1] While specific CAS numbers for each isomer are not consistently available in major chemical databases, the nomenclature is governed by the Cahn-Ingold-Prelog (CIP) system to define the stereochemistry at each double bond as either E (entgegen, opposite) or Z (zusammen, together).

One specific isomer identified in the PubChem database is (2Z,4E,6E)-**nona-2,4,6-triene**.[2] The systematic naming for other isomers would follow a similar pattern, for instance, (2E,4E,6E)-**nona-2,4,6-triene** or (2Z,4Z,6Z)-**nona-2,4,6-triene**.

Table 1: Nona-2,4,6-triene Isomer Identification



Systematic Name (IUPAC)	Common Name/Abbreviation	CAS Number
nona-2,4,6-triene	-	666704-54-7[1]
(2Z,4E,6E)-nona-2,4,6-triene	-	Not explicitly available

Physicochemical Properties

Detailed experimental data on the physicochemical properties of individual **nona-2,4,6-triene** isomers are scarce. However, some computed data for the general structure and for the (2Z,4E,6E)-isomer are available.

Table 2: Computed Physicochemical Properties of Nona-2,4,6-triene

Property	Value (for general structure)	Value (for (2Z,4E,6E)-isomer)	Data Source
Molecular Formula	C9H14	C9H14	PubChem[1][2]
Molecular Weight	122.21 g/mol	122.21 g/mol	PubChem[1][2]
XLogP3	3.4	3.4	PubChem[1][2]
Hydrogen Bond Donor Count	0	0	PubChem[1][2]
Hydrogen Bond Acceptor Count	0	0	PubChem[1][2]
Rotatable Bond Count	4	4	PubChem[1][2]

Experimental Protocols: General Synthetic Approaches

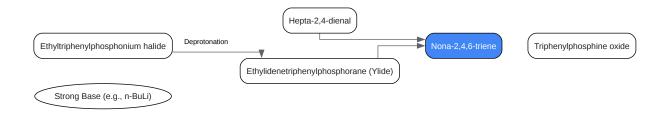
While specific, detailed experimental protocols for the synthesis of **nona-2,4,6-triene** isomers are not readily found in the literature, their synthesis can be approached using established methodologies for the formation of conjugated polyenes. The Wittig reaction and the Horner-



Wadsworth-Emmons (HWE) reaction are powerful tools for stereoselective alkene synthesis and are applicable here.[3][4]

Hypothetical Synthesis via Wittig Reaction

A plausible synthetic route to a **nona-2,4,6-triene** isomer could involve the reaction of an appropriate phosphonium ylide with an α , β -unsaturated aldehyde. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[5][6][7]



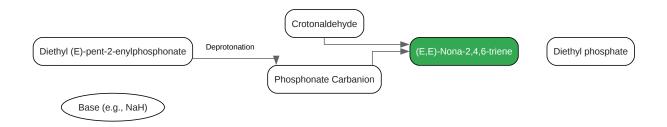
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Caption: Hypothetical Wittig reaction for **nona-2,4,6-triene** synthesis.

Hypothetical Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers an alternative and often more stereoselective route to E-alkenes.[4][8] This reaction involves a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.



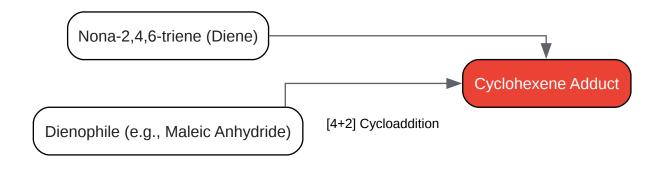


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Caption: Hypothetical HWE reaction for (E,E)-nona-2,4,6-triene synthesis.

Potential Reactivity: The Diels-Alder Reaction

As a conjugated triene, **nona-2,4,6-triene** can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[9][10] The reaction would involve the triene reacting with a dienophile. The regioselectivity and stereoselectivity of such a reaction would depend on the specific isomer of **nona-2,4,6-triene** and the nature of the dienophile. No specific examples of Diels-Alder reactions involving **nona-2,4,6-triene** are readily available in the literature.



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Caption: General scheme of a Diels-Alder reaction involving **nona-2,4,6-triene**.

Spectroscopic Data

A comprehensive search of scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis, Mass Spectrometry) for any of the **nona-2,4,6-**



triene isomers. A study on the DFT calculations of ¹H NMR chemical shifts for conjugated trienes exists, which could serve as a theoretical basis for predicting the spectra of **nona-2,4,6-triene** isomers, but it does not provide specific data for this compound.[11]

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the involvement of **nona-2,4,6-triene** or its isomers in any biological signaling pathways or their potential for drug development.

Conclusion

Nona-2,4,6-triene represents a molecule of interest from a synthetic and theoretical standpoint. While its general chemical identity is established, there is a notable lack of detailed, publicly available experimental data for its various isomers. The synthesis of these compounds can be approached through well-established olefination reactions. Further research is required to fully characterize the physicochemical properties, spectroscopic signatures, and potential biological activities of the individual isomers of **nona-2,4,6-triene**.

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